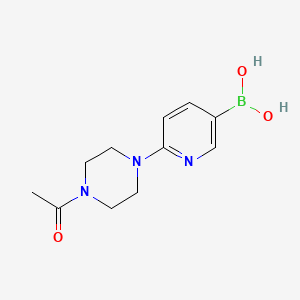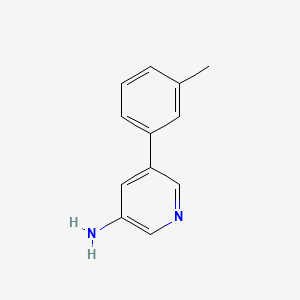
5-(m-Tolyl)pyridin-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine was used as a key synthon for a one-pot two- and three-component synthesis of new fused heterocyclic moieties .Molecular Structure Analysis
The molecular structure of 5-(m-Tolyl)pyridin-3-amine consists of a pyridine ring attached to a phenyl ring (tolyl group) at the 5-position. The exact 3D structure would need to be determined by methods such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Biologisches Potenzial von Indolderivaten
Indolderivate, die strukturell ähnlich zu „5-(m-Tolyl)pyridin-3-amin“ sind, besitzen verschiedene biologische Aktivitäten . Diese Aktivitäten umfassen antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalariamittel und Anticholinesterase-Aktivitäten . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer therapeutischer Medikamente verwendet werden könnte.
Synthese neuer fusionierter heterocyclischer Einheiten
“this compound” kann als wichtiger Baustein für eine Eintopf-Zwei- und Drei-Komponenten-Synthese neuer fusionierter heterocyclischer Einheiten verwendet werden . Zu diesen Einheiten gehören Pyrazolo[3,4-d]thiazol-Derivate, die neue fusionierte Ringpyrimidine oder Imidazole enthalten . Dies deutet darauf hin, dass „this compound“ bei der Synthese neuer organischer Verbindungen verwendet werden könnte.
Antimikrobielle Potenziale
Einige der synthetisierten Verbindungen aus „this compound“ wurden auf ihre antimikrobiellen Potenziale in vitro untersucht . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer antimikrobieller Medikamente verwendet werden könnte.
Antioxidative Aktivitäten
Einige der synthetisierten Verbindungen aus „this compound“ wurden auch auf ihre antioxidativen Aktivitäten untersucht . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer Antioxidationsmittel verwendet werden könnte.
Antitumoraktivität
Einige der vielversprechendsten Verbindungen, die aus „this compound“ synthetisiert wurden, wurden ausgewählt, um die Antitumoraktivität zu bestimmen . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer Antitumormedikamente verwendet werden könnte.
Kathepsin-D-Inhibitoren
Molekular-Docking wurde am aktiven Zentrum von Kathepsin D durchgeführt, und die Zielverbindungen zeigten eine gute Bindungsenergie . Dies deutet darauf hin, dass „this compound“ möglicherweise als Kathepsin-D-Inhibitoren fungieren und somit an der Antikrebsaktivität beteiligt sein könnte.
Wirkmechanismus
5-(m-Tolyl)pyridin-3-amine has been found to act as a Lewis acid catalyst in the oxidation of alcohols. It has also been found to catalyze the formation of polyurethanes. It is believed that the catalytic activity of 5-(m-Tolyl)pyridin-3-amine is due to its ability to form hydrogen bonds with the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(m-Tolyl)pyridin-3-amine are not well understood. It is known to be a weak inhibitor of monoamine oxidase (MAO) and to have some anti-inflammatory properties. However, its effects on other biochemical pathways have not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(m-Tolyl)pyridin-3-amine in lab experiments include its low cost, availability, and ease of synthesis. It is also a versatile compound with a wide range of applications. The main limitation of 5-(m-Tolyl)pyridin-3-amine is its low reactivity, which can make it difficult to use in some reactions.
Zukünftige Richtungen
The future directions for 5-(m-Tolyl)pyridin-3-amine include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and materials science. Additionally, further research into its reactivity and catalytic properties could lead to the development of new synthetic methods and processes. Finally, further research into its applications in the synthesis of drugs, dyes, and other organic compounds could lead to the development of new products.
Synthesemethoden
5-(m-Tolyl)pyridin-3-amine can be synthesized by the condensation of m-toluidine and acetic anhydride. The reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out at room temperature in an inert atmosphere. The reaction produces a mixture of 5-(m-Tolyl)pyridin-3-amine and 3-toluidine, which can be separated by column chromatography. The yield of 5-(m-Tolyl)pyridin-3-amine is typically in the range of 70-80%.
Eigenschaften
IUPAC Name |
5-(3-methylphenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-2-4-10(5-9)11-6-12(13)8-14-7-11/h2-8H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKQEZIDOASNDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735017 |
Source


|
| Record name | 5-(3-Methylphenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226158-54-8 |
Source


|
| Record name | 5-(3-Methylphenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572359.png)

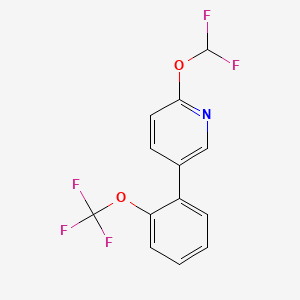

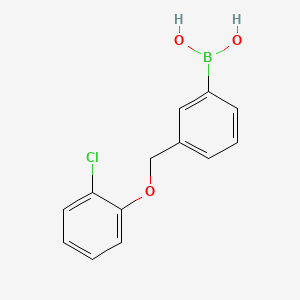
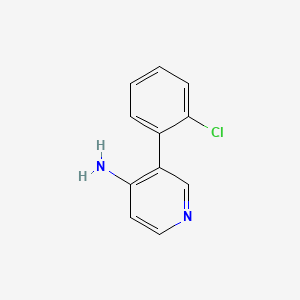
![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)
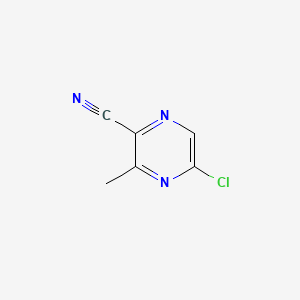
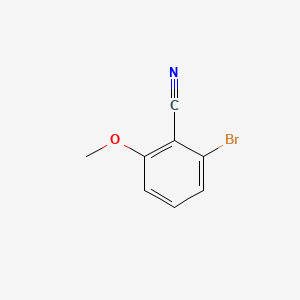
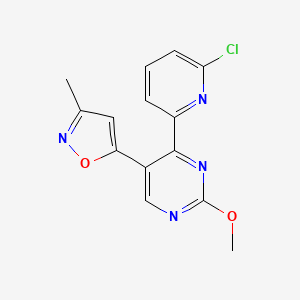
![[2-[(2-Methylcyclopropyl)methoxy]phenyl]methanamine](/img/structure/B572379.png)
